6'-Chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
CAS No.:
Cat. No.: VC17446347
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2 |
|---|---|
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | 2-chloro-3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
| Standard InChI | InChI=1S/C11H13ClN2/c1-8-6-9(7-14-11(8)12)10-4-2-3-5-13-10/h6-7H,2-5H2,1H3 |
| Standard InChI Key | HDCVZYDKKQVWLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1Cl)C2=NCCCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of two pyridine rings: one fully aromatic and the other partially hydrogenated (tetrahydro-pyridine). The chlorine atom at the 6' position and methyl group at the 5' position introduce steric bulk and electronic modulation, influencing reactivity and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ | |
| Molecular Weight | 208.69 g/mol | |
| CAS Number | 1352495-02-3 | |
| Topological Polar Surface | 25.4 Ų | Calculated |
The tetrahydro-pyridine ring adopts a chair-like conformation, reducing ring strain and enhancing stability. Quantum mechanical calculations suggest that the chlorine atom’s electronegativity polarizes the adjacent pyridine ring, increasing its susceptibility to nucleophilic attack .
Synthesis and Synthetic Strategies
Nucleophilic Substitution and Cyclization
A common route involves reacting 2-chloropyridine with methylating agents (e.g., methyl iodide) under basic conditions to install the methyl group, followed by cyclization using palladium-catalyzed cross-coupling. For example, Negishi cross-coupling between zincated pyridine derivatives and chloropyridines yields the bipyridine framework in 45–60% yields.
Suzuki-Miyaura Coupling
Recent advances utilize Suzuki-Miyaura coupling to append aromatic substituents. A two-step protocol starts with 5-bromo-2-fluoropyridine-3-boronic acid, which undergoes sequential couplings with phenyl and pyridyl boronic acids to construct the bipyridine core . This method achieves regioselectivity but suffers from moderate yields (16–37%) due to competing homo-coupling side reactions .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Selectivity | Key Challenge |
|---|---|---|---|
| Negishi Cross-Coupling | 45–60 | High | Requires anhydrous conditions |
| Suzuki-Miyaura Coupling | 16–37 | Moderate | Competing side reactions |
Physicochemical Properties
Acidity and Basicity
The pKa of the pyridinium proton in the tetrahydro ring is estimated at 4.8–5.2 based on analogous structures . The chlorine atom’s electron-withdrawing effect lowers the basicity of the adjacent nitrogen compared to unsubstituted pyridines .
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is soluble in dichloromethane and dimethylformamide. Stability studies indicate decomposition above 200°C, with the chlorine substituent prone to hydrolysis under acidic conditions .
Biological Activity and Medicinal Applications
Nicotinic Acetylcholine Receptor Antagonism
Structural analogs of 6'-chloro-5'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine demonstrate selective antagonism toward α3β4 nAChRs (Ki = 123 nM) . The chloro and methyl groups are critical for binding to the receptor’s hydrophobic pocket, as shown by molecular docking simulations .
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals such as palladium and ruthenium. In catalytic applications, Pd(II) complexes of this ligand facilitate C–H activation reactions with turnover numbers (TON) exceeding 10,000 .
Research Frontiers and Challenges
Improving Synthetic Efficiency
Current methods suffer from low yields and regioselectivity issues. Future work may explore photoredox catalysis or enzymatic approaches to enhance efficiency .
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